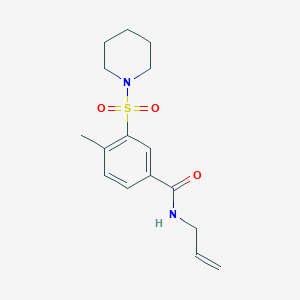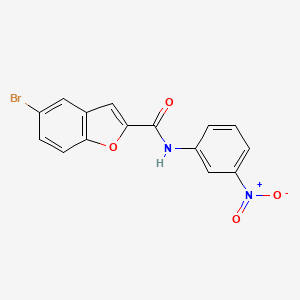
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a member of the phenethylamine family and is structurally similar to both amphetamines and hallucinogens. It was first synthesized in 1912 by the German pharmaceutical company Merck, and its psychoactive properties were discovered in the 1970s.
Mecanismo De Acción
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea primarily acts on the serotonin system in the brain, increasing the release of serotonin and inhibiting its reuptake. This leads to increased serotonin levels in the synaptic cleft, resulting in enhanced mood, empathy, and sociability. This compound also affects the release of other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. It can also cause changes in the levels of various hormones, including cortisol and oxytocin. This compound has been shown to increase empathy and social bonding, and it may also have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has several advantages for use in lab experiments, including its well-documented pharmacology and the availability of reliable animal models. It is also relatively easy to administer and has a rapid onset of action. However, this compound also has several limitations, including its potential for abuse and the potential for adverse effects on the cardiovascular and nervous systems.
Direcciones Futuras
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea, including further investigation of its therapeutic potential for psychiatric disorders, the development of safer and more effective analogs, and the exploration of its potential for use in psychotherapy and other clinical settings. Additionally, research is needed to better understand the long-term effects of this compound use and to develop strategies for minimizing the potential risks associated with its use.
Aplicaciones Científicas De Investigación
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have significant effects on mood, empathy, and social behavior. This compound has been investigated as a treatment for various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Several clinical trials have shown promising results, and the FDA has designated this compound as a breakthrough therapy for PTSD.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-15(4-2)13(16)14-8-10-5-6-11-12(7-10)18-9-17-11/h5-7H,3-4,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGGDHCNJQCCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4394799.png)
![ethyl [3-(3,4-dimethoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4394803.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4394809.png)
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4394818.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4394829.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4394836.png)

![N-[3-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4394845.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)